cyclohexyl 4-[(phenylacetyl)amino]benzoate
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Overview
Description
Cyclohexyl 4-[(phenylacetyl)amino]benzoate, also known as CPAB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Polymer Design and Synthesis
Cyclohexyl 4-[(phenylacetyl)amino]benzoate derivatives have been explored in the design and synthesis of new cyclic esters for polymer applications. The creation of hydrophilic aliphatic polyesters through the synthesis of cyclic esters containing protected functional groups exemplifies the chemical versatility and potential of cyclohexyl derivatives in polymer chemistry. Such polymers are synthesized via ring-opening polymerization, demonstrating the importance of cyclohexyl derivatives in developing materials with specific chemical and physical properties for various applications, including biomedical and environmental fields (Trollsås et al., 2000).
Metabolic Pathways and Environmental Biotechnology
Research into the metabolism of cyclohexane derivatives by microorganisms offers insights into environmental biotechnology and the bioremediation of pollutants. The study of "Syntrophus aciditrophicus" strain SB's ability to metabolize compounds such as benzoate and cyclohexane carboxylate in syntrophic association with hydrogen-using microorganisms reveals complex metabolic pathways. These findings have implications for understanding microbial ecology and developing strategies for the biodegradation of environmental contaminants (Elshahed et al., 2001).
Catalysis and Chemical Synthesis
Cyclohexyl derivatives are also significant in catalysis and synthetic chemistry. For example, methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts have been shown to be effective initiators for the polymerization of cyclohexene oxide. This research highlights the role of cyclohexyl derivatives in catalyzing chemical reactions, which is critical for the synthesis of polymers and other complex molecules. Such studies contribute to the development of new catalytic processes and materials with potential applications in industry and technology (Abu-Abdoun & Ledwith, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl 4-[(2-phenylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(15-16-7-3-1-4-8-16)22-18-13-11-17(12-14-18)21(24)25-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIANXTZRXDSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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